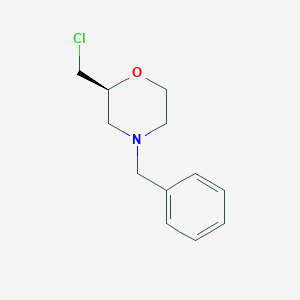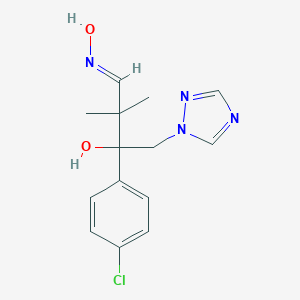![molecular formula C11H13NO4 B164699 2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid CAS No. 128396-72-5](/img/structure/B164699.png)
2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxybenzoyl group attached to an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid typically involves multiple steps. One common method starts with salicylamide as the starting material. The process includes cyclization, two-step nucleophilic substitution, hydrolysis, and decarboxylation . This method is advantageous due to its simplicity, low production cost, and minimal environmental impact.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to minimize impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxybenzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug delivery enhancer.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid involves its interaction with specific molecular targets. For instance, it can act as an absorption enhancer by altering the polarity of the solution, thereby facilitating the transport of other molecules across biological membranes . This property is particularly useful in drug delivery systems, where the compound helps improve the bioavailability of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic Acid: Another hydroxybenzoic acid with similar structural features but different functional groups.
Benzoic Acid: A simpler aromatic carboxylic acid with a single benzene ring.
Cinnamic Acid: An aromatic acid with a different side chain structure.
Uniqueness
2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to enhance the absorption of other molecules sets it apart from other hydroxybenzoic acids .
Propriétés
Numéro CAS |
128396-72-5 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-[(2-hydroxybenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(15)16)12-9(14)7-5-3-4-6-8(7)13/h3-6,13H,1-2H3,(H,12,14)(H,15,16) |
Clé InChI |
BOCRKJXJVVHHNE-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1O |
SMILES canonique |
CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1O |
Synonymes |
Alanine, N-(2-hydroxybenzoyl)-2-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


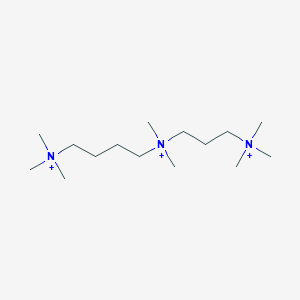
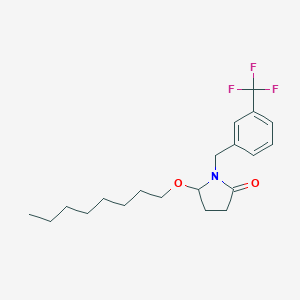

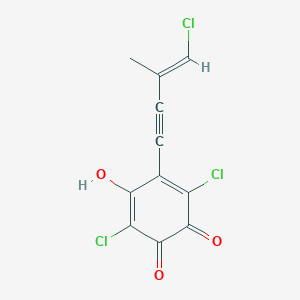
![9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI)](/img/structure/B164634.png)



